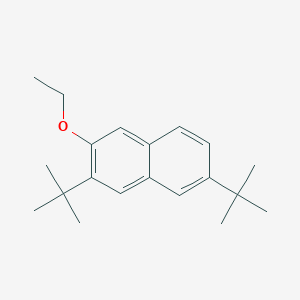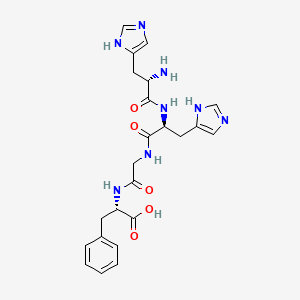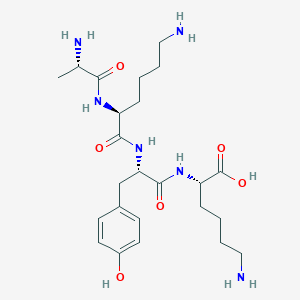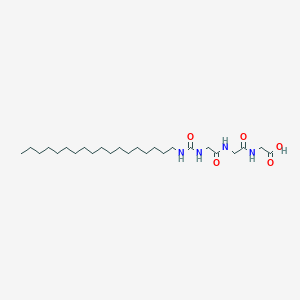![molecular formula C7H12N4O2 B12573054 N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide CAS No. 185034-64-4](/img/structure/B12573054.png)
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This reaction is typically carried out at room temperature with vigorous stirring for several hours. The product is then isolated and purified through recrystallization.
Analyse Chemischer Reaktionen
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Sonogashira cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base . This reaction forms carbon-carbon bonds, leading to the formation of substituted imidazole derivatives. Common reagents used in these reactions include palladium catalysts, copper iodide, and bases such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide has several scientific research applications. In chemistry, it is used as a synthon in the synthesis of various heterocyclic compounds . In medicine, it is being explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent . Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide can be compared with other similar compounds, such as N,N’-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) . Both compounds contain nitramide groups, but they differ in their structural features and reactivity. BTMNA, for example, is known for its high crystal density and insensitivity to impact and friction, making it suitable for use as an insensitive explosive . In contrast, this compound is more commonly used in pharmaceutical and agrochemical applications due to its biological activity.
Similar Compounds
Eigenschaften
CAS-Nummer |
185034-64-4 |
|---|---|
Molekularformel |
C7H12N4O2 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
N-(5-methyl-1-prop-1-enyl-4,5-dihydroimidazol-2-yl)nitramide |
InChI |
InChI=1S/C7H12N4O2/c1-3-4-10-6(2)5-8-7(10)9-11(12)13/h3-4,6H,5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
VITFGJTZUNKMKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CN1C(CN=C1N[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)


![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)


